3',5'-Dihydroxyacetophenone

Catalog No.
S1526975
CAS No.
51863-60-6
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Dihydroxyacetophenone

CAS Number

51863-60-6

Product Name

3',5'-Dihydroxyacetophenone

IUPAC Name

1-(3,5-dihydroxyphenyl)ethanone

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H3

InChI Key

WQXWIKCZNIGMAP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1)O)O

Synonyms

1-(3,5-Dihydroxyphenyl)ethanone; 1-(3,5-Dihydroxyphenyl)ethanone; 3,5-Dihydroxyacetophenone; 3’,5’-Dihydroxyphenyl Methyl Ketone;

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)O)O

Antioxidant Properties:

3,5-DHAP has been identified as a potent antioxidant due to its ability to scavenge free radicals and inhibit the formation of reactive oxygen species (ROS) []. These ROS can damage cells and contribute to various chronic diseases. Studies have shown that 3,5-DHAP effectively reduces oxidative stress and protects cells from damage in vitro and in vivo models [, ].

Enzyme Inhibition:

3,5-DHAP exhibits inhibitory activity against enzymes with carbonyl groups. These enzymes are involved in various biological processes, including drug metabolism and protein function. Studies have demonstrated that 3,5-DHAP can inhibit enzymes such as pterostilbene O-methyltransferase and CYP3A4 []. This suggests its potential application in modulating drug metabolism and enhancing therapeutic efficacy.

Other Potential Applications:

Emerging research suggests other potential applications for 3,5-DHAP in scientific research. These include:

  • Anti-inflammatory effects: Studies have shown that 3,5-DHAP may possess anti-inflammatory properties, potentially beneficial in inflammatory diseases [].
  • Neuroprotective effects: Research suggests that 3,5-DHAP might offer neuroprotective effects, potentially aiding in neurodegenerative diseases.

3',5'-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an organic compound with the molecular formula C8H8O3 and a molar mass of 152.15 g/mol. It features two hydroxyl groups located at the 3 and 5 positions of the aromatic ring, which contributes to its unique chemical properties. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical development, particularly in the production of drugs such as terbutaline and bambuterol .

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones.
  • Esterification: It can react with acids to form esters, which are useful in various applications.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, leading to complex organic molecules.

These reactions make it a versatile building block in organic chemistry .

This compound exhibits notable biological activities, primarily as an antioxidant. It has been shown to inhibit the formation of reactive oxygen species, which are implicated in various oxidative stress-related diseases. Additionally, 3',5'-dihydroxyacetophenone acts as an endogenous metabolite, suggesting a role in human metabolism .

Several methods exist for synthesizing 3',5'-dihydroxyacetophenone:

  • From 3,5-Diacetoxyacetophenone: This method involves hydrolysis of 3,5-diacetoxyacetophenone using acidic conditions.
  • Reduction of 3,5-Dihydroxybenzoyl Chloride: A reduction reaction can convert benzoyl chloride derivatives into the desired compound.
  • Using Magnesium Powder and Ethanol: A more complex synthesis involving magnesium powder and ethanol can yield high-purity products through a series of reactions including refluxing and crystallization .

The applications of 3',5'-dihydroxyacetophenone include:

  • Pharmaceuticals: As an intermediate in the synthesis of various drugs.
  • Antioxidant Agents: Utilized in formulations aimed at reducing oxidative stress.
  • Laboratory Research: Employed in biochemical studies due to its reactive hydroxyl groups.

These applications highlight its significance in both industrial and research settings .

Research indicates that 3',5'-dihydroxyacetophenone interacts with various biological systems:

  • Inhibition of Enzymes: It may inhibit enzymes involved in oxidative stress pathways.
  • Cellular Responses: Studies suggest it can modulate cellular responses to oxidative damage.

These interactions underscore its potential therapeutic applications, particularly in diseases associated with oxidative stress .

Several compounds exhibit structural similarities to 3',5'-dihydroxyacetophenone. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2,4-DihydroxyacetophenoneHydroxyl groups at positions 2 and 4Stronger antioxidant activity
2,6-DihydroxyacetophenoneHydroxyl groups at positions 2 and 6Higher solubility in polar solvents
ResorcinolHydroxyl groups at positions 1 and 3Used in adhesives and as a chemical intermediate

While these compounds share similar functional groups, the specific positioning of hydroxyl groups significantly influences their chemical behavior and biological activity, making 3',5'-dihydroxyacetophenone unique among them .

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Heavy Atom Count

11

Melting Point

147 - 148 °C

UNII

KP7R433NNR

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51863-60-6

Wikipedia

3',5'-dihydroxyacetophenone

Dates

Last modified: 08-15-2023

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